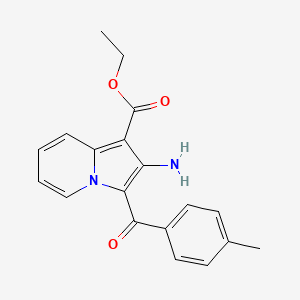

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a derivative of chromenone, which is a class of organic compounds characterized by a pyran ring fused to a ketone. The methoxyphenyl and dimethylcarbamate groups are likely to influence the compound’s physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the chromenone core, as well as the attached methoxyphenyl and dimethylcarbamate groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s conformation and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenone derivatives are known to participate in a variety of chemical reactions, including nucleophilic additions and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and dimethylcarbamate groups could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of chromen-2-one derivatives and their structural analysis form a significant part of scientific research applications. For instance, the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions involves reactions of 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones with N-methylhydrazine. These reactions highlight the versatility of chromen-2-one derivatives in forming complex structures with potential applications in catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).

Biological Activities

Chromen-2-one derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, microwave-assisted synthesis of coumarin-pyrazole hybrids has shown significant antibacterial and anti-inflammatory activities. These findings suggest the potential of chromen-2-one derivatives in the development of new therapeutic agents (Chavan & Hosamani, 2018).

Materials Science Applications

The structural versatility of chromen-2-one derivatives extends to applications in materials science, such as the development of photochromic materials. Chromene chromium carbene complexes have been utilized in the syntheses of naphthopyran and naphthopyrandione units, which are key components in photochromic materials. This research underscores the potential of chromen-2-one derivatives in the design of advanced materials with tunable optical properties (Rawat, Prutyanov, & Wulff, 2006).

properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)25-14-8-9-15-17(10-14)24-11-16(18(15)21)12-4-6-13(23-3)7-5-12/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPRBVDFASEIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

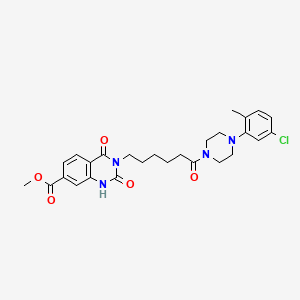

![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)

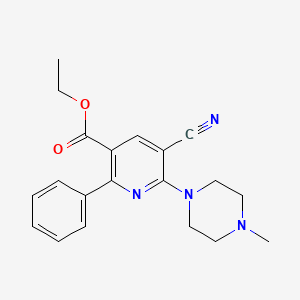

![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)

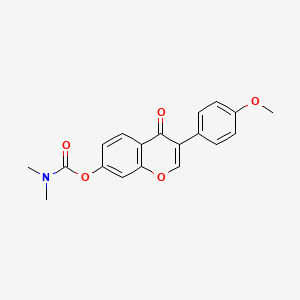

![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)

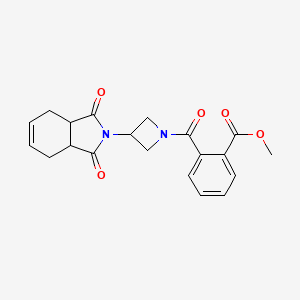

![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)